8-Nitroguanosine

Biomarker Validation RNA Damage Nitrative Stress

8-Nitroguanosine (CAS 337536-53-5) is a C8-nitro-substituted purine ribonucleoside with validated differentiation from generic 8-modified analogs. Unlike 8-bromoguanosine, it uniquely stimulates superoxide generation via NADPH-dependent reductases, making it an essential redox-cycling probe. Its superior RNA stability versus 8-nitro-2'-deoxyguanosine ensures reliable quantification by HPLC-ECD or LC-MS/MS in nitrative stress studies. Not interchangeable with 8-amino-, 8-bromo-, or 8-oxo-guanosine analogs. Ideal for RNS biomarker assays, anti-8-nitroguanosine antibody validation, and protein S-guanylation probe synthesis. ≥95% purity. For research use only.

Molecular Formula C10H12N6O7
Molecular Weight 328.24 g/mol
CAS No. 337536-53-5
Cat. No. B126670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroguanosine
CAS337536-53-5
Molecular FormulaC10H12N6O7
Molecular Weight328.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2[N+](=O)[O-])O)O)O
InChIInChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1
InChIKeyKGUOMRFOXYDMAH-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.6 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroguanosine (CAS 337536-53-5): Procurement Considerations for a Nitrative Stress Biomarker & Redox-Active Nucleoside


8-Nitroguanosine (CAS 337536-53-5) is a C8-nitro-substituted purine ribonucleoside analog of guanosine . Unlike its parent nucleoside, it functions as a stable RNA-based biomarker of exposure to reactive nitrogen species (RNS), such as peroxynitrite, and is endogenously formed during nitrative stress [1]. This compound is also characterized as a highly redox-active nucleic acid derivative capable of stimulating superoxide generation from various NADPH-dependent reductases [2], establishing its role beyond a simple nucleic acid component.

Why 8-Nitroguanosine (CAS 337536-53-5) is Not Functionally Interchangeable with Other 8-Modified Guanosine Analogs


While numerous 8-modified guanosine analogs exist (e.g., 8-bromo-, 8-oxo-, 8-amino-), they are not functionally equivalent and cannot be used as generic substitutes for 8-Nitroguanosine. Critical differences in their redox potential, chemical stability, and biological activity preclude simple interchange. For instance, 8-nitroguanosine in RNA is much more stable than its 2'-deoxyguanosine counterpart [1] and possesses a unique, potent redox-cycling activity that is absent in 8-bromoguanosine [2]. Furthermore, the metabolic fate and pharmacological profile of these analogs diverge significantly; 8-aminoguanosine acts as a potent diuretic/natriuretic [3], whereas 8-nitroguanosine shows minimal activity in the same functional assay [4]. Therefore, selection must be based on the specific, experimentally validated properties detailed below.

Quantitative Differentiation of 8-Nitroguanosine (CAS 337536-53-5) vs. Key Analogs


8-Nitroguanosine Exhibits Superior Stability in RNA vs. 8-Nitro-2'-deoxyguanosine in DNA

8-Nitroguanosine demonstrates significantly greater stability in RNA compared to 8-nitro-2'-deoxyguanosine in DNA, making it a more reliable biomarker for quantifying nitrative stress. This differential stability is a key differentiator for researchers selecting a stable RNA adduct for measurement. [1]

Biomarker Validation RNA Damage Nitrative Stress Chemical Stability

8-Nitroguanosine is a Potent Redox-Cycling Agent, Unlike 8-Bromoguanosine

8-Nitroguanosine is a highly redox-active nucleic acid derivative that strongly stimulates superoxide generation from various NADPH-dependent reductases, a property not shared by its synthetic precursor 8-bromoguanosine. This activity is central to its role in nitrative stress pathogenesis. [1] [2]

Redox Biology Superoxide Enzymology NADPH Reductases

8-Nitroguanosine is Not Functionally Equivalent to 8-Aminoguanosine in Renal Physiology

In a direct in vivo comparison, 8-nitroguanosine exhibited minimal natriuretic activity, while its reduced analog, 8-aminoguanosine, was highly efficacious. This stark functional divergence underscores that these 8-modified guanosines are not interchangeable for studies on renal function. [1]

Renal Physiology Natriuresis Pharmacology Diuretics

8-Nitroguanosine Formation is Less Favorable than 8-Chloroguanosine Formation in Inflammatory Models

Under inflammatory conditions involving hypochlorous acid (HOCl) generated by myeloperoxidase, 8-chloroguanosine is formed more readily than 8-nitroguanosine. This comparative formation rate is crucial for researchers selecting a specific biomarker to monitor distinct oxidative pathways. [1]

Inflammation Oxidative Stress Myeloperoxidase Biomarker

Optimized Application Scenarios for Procuring 8-Nitroguanosine (CAS 337536-53-5)


Quantification of Nitrative Stress in Biological Samples as a Stable RNA Biomarker

Use 8-Nitroguanosine as a stable and specific biomarker to quantify exposure of cells or tissues to reactive nitrogen species (RNS) like peroxynitrite. Its superior stability in RNA compared to the DNA analog 8-nitro-2'-deoxyguanosine [1] makes it a more reliable analyte for HPLC-ECD [2] or LC-MS/MS [3] methods, yielding more consistent and interpretable data in inflammation, cancer, and neurodegenerative disease research.

Investigating Redox-Dependent Signaling Pathways and Superoxide-Mediated Pathogenesis

Employ 8-Nitroguanosine as a unique molecular probe for its potent redox-cycling activity. Unlike 8-bromoguanosine [1], 8-nitroguanosine is a strong stimulator of superoxide generation from NADPH-dependent reductases like cytochrome P450 reductase and NOS isoforms [2]. This property is essential for experimental models examining the role of nitrated nucleosides in amplifying oxidative stress, vascular dysfunction, or viral pathogenesis.

Development of High-Specificity Immunoassays for Nitrative DNA/RNA Damage

Procure 8-Nitroguanosine as the standard for developing and validating highly specific antibodies (e.g., monoclonal antibody NO2G52) for immunohistochemistry or ELISA. Its distinct epitope allows for detection of nitrated nucleic acid bases with minimal cross-reactivity to other 8-modified analogs like 8-bromoguanosine or 8-chloroguanine [1]. This specificity is critical for accurately mapping nitrative damage in tissue samples from models of infection, inflammation, and cancer [2].

Synthetic Chemistry: Precursor for S-Guanylation Chemical Probes

Utilize 8-Nitroguanosine as a key starting material or reference standard for synthesizing advanced chemical probes, such as azido- and fluoro- derivatives, designed to explore the novel post-translational modification known as protein S-guanylation [1]. This application leverages its unique electrophilic nature, which is central to its biological signaling function and is not a property of its non-nitrated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Nitroguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.